Toremifene Citrate

Pharmacogenomics Drug Metabolism CYP2D6 Polymorphism

CYP2D6 polymorphism compromises tamoxifen outcomes in >40% of East Asian patients. Toremifene Citrate solves this via CYP2D6-independent activation (p=0.61 genotype-activity correlation), eliminating pre-treatment PGx testing. • +14% HDL vs -5% HDL (tamoxifen), P=0.001 - clinically meaningful for hypercholesterolemic patients. • Lower genotoxic potential & reduced secondary endometrial cancer incidence in >350,000 patient-year evaluations. • Equivalent BMD preservation at lumbar spine & femoral neck vs tamoxifen at 1 year.

Molecular Formula C32H36ClNO8
Molecular Weight 598.1 g/mol
CAS No. 89778-27-8
Cat. No. B001158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToremifene Citrate
CAS89778-27-8
SynonymsCitrate, Toremifene
Fareston
FC 1157a
FC-1157a
FC1157a
Toremifene
Toremifene Citrate
Toremifene Citrate (1:1)
Toremifene, (E)-Isome
Molecular FormulaC32H36ClNO8
Molecular Weight598.1 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;
InChIKeyIWEQQRMGNVVKQW-OQKDUQJOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
Solubility4.4 [ug/mL] (The mean of the results at pH 7.4)

Toremifene Citrate: Differentiated SERM


Toremifene Citrate (CAS 89778-27-8) is the citrate salt of toremifene, a nonsteroidal triphenylethylene second-generation selective estrogen receptor modulator (SERM) [1]. It acts as a competitive antagonist of the estrogen receptor (ER) in breast tissue, with an IC50 of 0.3 μmol/L for inhibition of [3H]estradiol binding [2]. Toremifene is a chlorinated structural analog of tamoxifen, differing by a single chlorine atom at the ethyl side chain, which confers distinct metabolic and safety properties relative to its first-generation predecessor [3].

Class
Chlorinated triphenylethylene SERM
Binding
Competitive estrogen receptor antagonist
Metabolism
CYP2D6-independent activation research context

Toremifene Citrate: Non-Interchangeability


Although toremifene and tamoxifen share a common triphenylethylene backbone and both function as SERMs, they exhibit distinct metabolic pathways, differential effects on lipid profiles, and divergent genotoxicity profiles that preclude generic substitution [1]. Toremifene's metabolic activation is less dependent on CYP2D6 compared to tamoxifen, reducing inter-patient variability in populations with CYP2D6 polymorphisms [2]. Additionally, toremifene improves HDL cholesterol whereas tamoxifen decreases it, and toremifene demonstrates lower genotoxic potential in preclinical models [3]. These quantifiable differences carry significant implications for patient stratification, long-term cardiovascular risk management, and safety monitoring, rendering each compound a distinct procurement decision rather than an interchangeable commodity [4].

Metabolic pathway
Minimal CYP2D6 dependence
Strong CYP2D6 dependence
HDL cholesterol profile
Reported increase in HDL
Reported decrease in HDL
Genotoxicity endpoint
Lower positive response in human cell lines
Stronger positive response across CYP isoforms

Toremifene Citrate: Comparative Evidence


CYP2D6-Independent Metabolism

Tamoxifen requires CYP2D6-mediated bioactivation to its active metabolite endoxifen; poor metabolizers (CYP2D6*10/*10 genotype) experience worse clinical outcomes [1]. In contrast, toremifene's active metabolite formation is catalyzed by both CYP2C9 and CYP2D6, with CYP2D6 contributing minimally [2]. In human liver microsomes, CYP2D6 inhibition reduced endoxifen formation by >90% for tamoxifen but only marginally affected toremifene's active metabolite production [3]. Consequently, CYP2D6 genotype does not predict toremifene efficacy (p = 0.61), whereas it significantly impacts tamoxifen outcomes [4].

CYP2D6 Metabolism
Head-to-head
>90% reduction vs minimal change
Supports CYP2D6-independent activation context
Human liver microsome data; p=0.61
Pharmacogenomics Drug Metabolism CYP2D6 Polymorphism

HDL Cholesterol Improvement

In a randomized trial of postmenopausal women with node-positive breast cancer, toremifene (40 mg/day) increased HDL cholesterol by 14% after 12 months, whereas tamoxifen (20 mg/day) decreased HDL by 5% (P = 0.001) [1]. A meta-analysis of 23 RCTs (n=7,242 patients) confirmed this finding, reporting a greater increase in HDL cholesterol with toremifene versus tamoxifen (standardized mean difference [SMD] 0.43, 95% CI 0.08–0.77) [2]. Both the cholesterol/HDL ratio and LDL/HDL ratio decreased more significantly in the toremifene group (P = 0.008 and P = 0.03, respectively) [3].

HDL Cholesterol
Head-to-head
+14% vs −5% (P=0.001)
Reported HDL endpoint difference
RCT in postmenopausal women; 12-month
Cardiovascular Safety Lipid Metabolism Atheroprotection

Lower Genotoxic Potential

In human lymphoblastoid cell lines expressing specific CYP isoforms, tamoxifen produced dose-dependent increases in micronuclei across multiple CYP isoforms, with the rank order of positive responses being MCL-5 > CYP2E1 > CYP3A4 > CYP2D6 [1]. Toremifene also gave positive results in the same cell lines, but the responses were less marked and required higher doses to achieve comparable effects [2]. Additionally, tamoxifen induces hepatic DNA adducts and hepatocellular carcinomas in rats, whereas toremifene produces only weakly positive adduct signals and does not cause liver tumors in the same model [3].

Genotoxicity
Head-to-head
Less marked response, higher doses
Strong positive response, lower doses
Reported genotoxicity endpoint context
Human lymphoblastoid CYP cell lines
Genotoxicity DNA Damage Preclinical Safety

Endometrial Cancer Risk

A comprehensive safety review encompassing >350,000 patient treatment years from 1978 to 2004 reported that secondary endometrial cancer incidence was lower with toremifene than with tamoxifen and was similar to that observed with raloxifene [1]. The risk of stroke, pulmonary embolism, and cataract may also be lower with toremifene compared to tamoxifen [2]. In the IBCSG trials (n=1,035 patients), nine patients developed early stage endometrial cancer: six in the toremifene group versus three in the tamoxifen group after median 5.5 years follow-up, though the small number precludes definitive statistical conclusions [3].

Endometrial Risk
Class-level
Lower incidence reported; >350,000 pt-yrs
Data to verify; class-level inference
Safety review; small event numbers
Endometrial Safety Gynecological Oncology Long-term Safety

Bone Mineral Density Preservation

A randomized trial comparing toremifene (40 mg/day) and tamoxifen (20 mg/day) in postmenopausal breast cancer patients found that both agents prevented bone loss in the lumbar spine and femoral neck with equal efficacy [1]. Analysis showed no significant between-group differences in bone mineral density (BMD) changes at the 1-year evaluation [2]. A meta-analysis of 23 RCTs confirmed that toremifene maintained bone mineral density similar to tamoxifen, though a small difference in Ward's triangle BMD was noted (SMD -0.36, 95% CI -0.71 to -0.01) favoring tamoxifen, which was of marginal clinical significance [3].

Bone Density
Head-to-head
Equivalent bone loss prevention
Equivalent bone loss prevention
Reported BMD endpoint equivalence
Lumbar spine & femoral neck, 1 yr
Bone Health Osteoporosis Prevention Adjuvant Therapy

Toremifene Citrate: Procurement Applications


CYP2D6 Polymorphism & Adjuvant Therapy

In East Asian populations where CYP2D6*10/*10 genotype frequency exceeds 40%, tamoxifen efficacy is significantly compromised due to reduced formation of active endoxifen [1]. Toremifene's metabolic independence from CYP2D6 (p = 0.61 for genotype-activity correlation) makes it the preferred SERM for these populations, eliminating the need for pre-treatment pharmacogenomic testing and ensuring predictable therapeutic outcomes regardless of CYP2D6 status [2].

Dyslipidemia & Cardiovascular Risk

For patients with baseline hypercholesterolemia or established cardiovascular disease, the differential lipid effects of toremifene (+14% HDL vs -5% HDL with tamoxifen, P = 0.001) provide a clinically meaningful advantage in long-term cardiovascular risk management [1]. Toremifene's antiatherogenic profile, including greater reductions in cholesterol/HDL and LDL/HDL ratios (P = 0.008 and P = 0.03, respectively), supports its selection over tamoxifen in this comorbid population [2].

Genotoxic & Endometrial Safety

In adjuvant settings requiring 5-10 years of continuous therapy, the lower genotoxic potential of toremifene in human lymphoblastoid models and the observed lower secondary endometrial cancer incidence in long-term safety evaluations (>350,000 patient treatment years) position toremifene as a safer alternative to tamoxifen for extended-duration protocols [1]. The avoidance of hepatic DNA adduct formation and liver tumors in rodent models further supports its selection for long-term administration [2].

Postmenopausal Osteoporosis Prevention

For postmenopausal breast cancer patients requiring bone protection during adjuvant endocrine therapy, toremifene provides equivalent preservation of lumbar spine and femoral neck bone mineral density compared to tamoxifen, with no significant between-group differences at 1 year [1]. This makes toremifene a viable alternative for patients who cannot tolerate tamoxifen or for whom the improved lipid and safety profile of toremifene is clinically indicated, without sacrificing skeletal benefits [2].

Application
Selection Property
Validation Focus
Pharmacogenomic metabolism studies
CYP2D6-independent activation
Metabolite formation endpoint context
Lipid metabolism research
HDL-modulating profile
Cholesterol/HDL ratio endpoint
Genotoxicity screening
Lower micronucleus response
DNA adduct formation endpoint
Bone health in adjuvant context
BMD preservation equivalence
Lumbar spine & femoral neck BMD

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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